molecular formula C25H27ClN2 B4939783 1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine

Cat. No.: B4939783
M. Wt: 390.9 g/mol
InChI Key: PWUINQDYIQFAGE-UHFFFAOYSA-N
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Description

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its presence in many biologically active compounds. The compound’s structure includes a benzyl group, a chlorophenyl group, and a phenylmethyl group attached to the piperidine ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an aluminum chloride catalyst.

    Addition of the Phenylmethyl Group: The phenylmethyl group can be added through a similar Friedel-Crafts alkylation reaction using benzyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or aluminum chloride in dichloromethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(4-chlorophenyl)piperidin-4-amine: A similar compound with a slightly different structure, lacking the phenylmethyl group.

    4-benzylpiperidine: A simpler compound with only a benzyl group attached to the piperidine ring.

    4-chlorobenzylpiperidine: A compound with a chlorobenzyl group attached to the piperidine ring.

Uniqueness

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-[(4-chlorophenyl)-phenylmethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2/c26-23-13-11-22(12-14-23)25(21-9-5-2-6-10-21)27-24-15-17-28(18-16-24)19-20-7-3-1-4-8-20/h1-14,24-25,27H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUINQDYIQFAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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